molecular formula C42H24N2O11 B11546872 4,4'-oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide)

4,4'-oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide)

Cat. No. B11546872
M. Wt: 732.6 g/mol
InChI Key: WQKFXDSHHDDAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide) is a complex organic compound characterized by its unique structure, which includes benzofuran and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide) typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which is a key intermediate in the synthesis of this compound. Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally friendly synthetic approaches is emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide) is unique due to its combination of benzofuran and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

properties

Molecular Formula

C42H24N2O11

Molecular Weight

732.6 g/mol

IUPAC Name

N-[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-4-[4-[[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]carbamoyl]phenoxy]benzamide

InChI

InChI=1S/C42H24N2O11/c45-37(43-33-5-1-3-7-35(33)52-27-17-19-29-31(21-27)41(49)54-39(29)47)23-9-13-25(14-10-23)51-26-15-11-24(12-16-26)38(46)44-34-6-2-4-8-36(34)53-28-18-20-30-32(22-28)42(50)55-40(30)48/h1-22H,(H,43,45)(H,44,46)

InChI Key

WQKFXDSHHDDAQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4OC5=CC6=C(C=C5)C(=O)OC6=O)OC7=CC8=C(C=C7)C(=O)OC8=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.